molecular formula C11H12N2O3S B1266668 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid CAS No. 52084-84-1

2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid

Cat. No. B1266668
CAS RN: 52084-84-1
M. Wt: 252.29 g/mol
InChI Key: KTVWISLTJPDQQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid has been detailed in several studies. For example, some new 2-naphtholoxy derivatives were synthesized from 7-amino-4-(2-methoxy-2-oxoethoxy) naphthalene-2-sulphonic acid, which was treated with various amines to yield the target compounds (Daniel et al., 2009). This synthesis route illustrates the complexity and versatility of reactions involving naphthalene-sulphonic acid derivatives, highlighting the potential methods for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of naphthalene-sulphonic acid derivatives plays a crucial role in their chemical behavior and interactions. Schiff bases derived from the condensation reaction of 1-amino-2-naphthol 4-sulphonic acid have shown significant structural diversity, which impacts their biological activities (Thirugnanaselvi et al., 2016). Understanding the molecular structure is essential for predicting the reactivity and stability of 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid.

Chemical Reactions and Properties

The chemical reactions and properties of naphthalene-sulphonic acid derivatives are influenced by their sulphonyl and amino groups. For instance, the reactivity of sulphonic acids of 1-amino-2-naphthol with acetic anhydride has been explored, showcasing the transformation possibilities of these compounds (Cross, 2008). Such studies provide insight into the functional group chemistry of 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid.

Physical Properties Analysis

The physical properties of naphthalene-sulphonic acid derivatives, such as solubility and melting point, are critical for their application in chemical synthesis and material science. The solubility of these compounds in various solvents and their phase behavior can significantly affect their utility in different chemical processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, of naphthalene-sulphonic acid derivatives, are fundamental to their applications in organic synthesis and industrial processes. Studies on the sulphonic acid reduction products of azo dyes highlight the diverse reactivity patterns of these compounds, which could be analogous to the behavior of 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid in chemical reactions (Boyland & Manson, 1966).

Scientific Research Applications

Applications in Chromatography and Chemical Analysis

2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid and its derivatives have been utilized significantly in chromatography and chemical analysis. For instance, one study introduced a high-performance liquid chromatographic (HPLC) method for determining 2-diazonaphthoquinone-5-sulphonic acid phenyl ester (DNQ), where 5-Amino naphthalene-1-sulphonic acid sodium salt was used as an internal standard. This method is notable for its simplicity and high recovery rate, around 96% (Reddy et al., 2006).

Another significant study focused on the acid-base properties of various naphthalene derivatives, including 4-amino-3-hydroxynaphthalene-1-sulphonic acid (L3), from pH-metric measurements in pure water and in various concentrations of aqueous KCl solutions. This study is essential for understanding the protonation and solvation processes of these compounds, which are spontaneous and endothermic (El-Dossoki, 2016).

Involvement in Supramolecular Chemistry

Naphthalene derivatives have also found applications in supramolecular chemistry. A study discussed the synthesis and characterization of naphthalene-1,5-diphosphonic acid and its more flexible counterpart. These compounds were used as building blocks in supramolecular assemblies, revealing interesting behaviors such as conformational polymorphism and the ability to create diverse structures like layered or channel structures (Białek et al., 2013).

Role in Biological Activities

Naphthalene derivatives have demonstrated potential in biological applications as well. A study investigated Schiff bases derived from naphthalene sulphonic acids, which showed notable antibacterial and antifungal activities. These compounds, particularly those with 1-OH and 1-HSO3 substitutions, exhibited good inhibition against bacteria and fungi compared to standard drugs (Thirugnanaselvi et al., 2016).

Contribution to Electrochemical Studies

Furthermore, these compounds have contributed significantly to electrochemical studies. For instance, a study investigated the redox behavior of polyaniline when doped with various aromatic sulphonate anions, including naphthalene sulphonic acid. This research provides valuable insights into the influence of different anions on the redox behavior of materials like polyaniline, which is crucial for its applications in various electronic devices (Tawde et al., 2001).

Safety And Hazards

Exposure to the compound may be harmful to human health, such as skin irritation and eye irritation. Personal protective equipment such as protective gloves and goggles are required for use and operation .

properties

IUPAC Name

2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c12-6-7-2-1-3-9-8(7)4-5-10(13)11(9)17(14,15)16/h1-5H,6,12-13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVWISLTJPDQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=C(C2=C1)S(=O)(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200075
Record name 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid
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Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid

CAS RN

52084-84-1
Record name 2-Amino-5-(aminomethyl)-1-naphthalenesulfonic acid
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Record name 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid
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Record name 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid
Source EPA DSSTox
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Record name 2-amino-5-(aminomethyl)naphthalene-1-sulphonic acid
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